(E)-3-(2-chlorophenyl)-N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)acrylamide
Description
This compound features an acrylamide backbone with a 2-chlorophenyl group at the α,β-unsaturated position and an imidazo[2,1-b]thiazole moiety linked to the phenyl ring (Figure 1). The E-configuration of the acrylamide group is critical for maintaining planarity, which may influence binding to biological targets such as kinases or sirtuins.
Properties
IUPAC Name |
(E)-3-(2-chlorophenyl)-N-(2-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)prop-2-enamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14ClN3OS/c21-16-7-3-1-5-14(16)9-10-19(25)22-17-8-4-2-6-15(17)18-13-24-11-12-26-20(24)23-18/h1-13H,(H,22,25)/b10-9+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCFOBEDQTVBLCY-MDZDMXLPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=CC(=O)NC2=CC=CC=C2C3=CN4C=CSC4=N3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=C/C(=O)NC2=CC=CC=C2C3=CN4C=CSC4=N3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14ClN3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(2-chlorophenyl)-N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)acrylamide typically involves multi-step organic reactions. One common approach is the condensation of 2-chlorobenzaldehyde with 2-(imidazo[2,1-b]thiazol-6-yl)aniline in the presence of a base to form the corresponding imine. This intermediate is then subjected to a Wittig reaction with a suitable phosphonium ylide to yield the desired acrylamide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.
Chemical Reactions Analysis
Types of Reactions
(E)-3-(2-chlorophenyl)-N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)acrylamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can yield amines or other reduced forms of the compound.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction could produce amines or alcohols.
Scientific Research Applications
Antimicrobial Activity
Research indicates that derivatives of imidazo[2,1-b]thiazole, including (E)-3-(2-chlorophenyl)-N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)acrylamide, exhibit significant antimicrobial properties. For instance, studies have shown that thiazole derivatives can effectively inhibit a range of bacterial strains. The compound's structural characteristics allow it to interact with microbial targets, making it a candidate for further development as an antibacterial agent .
Antitumor Properties
The imidazo[2,1-b]thiazole scaffold is recognized for its potential in cancer therapy. Compounds featuring this structure have demonstrated cytotoxic effects against various cancer cell lines. The mechanism often involves the inhibition of tubulin polymerization and disruption of the microtubule network, which are critical processes in cancer cell division and proliferation .
Antitubercular Activity
Recent studies have highlighted the antitubercular potential of imidazo[2,1-b]thiazole derivatives. For example, compounds similar to this compound have shown varying degrees of activity against Mycobacterium tuberculosis. The evaluation of these compounds often involves broth microdilution assays to determine their minimum inhibitory concentrations (MICs) .
Case Study 1: Antimicrobial Efficacy
A study conducted on a series of thiazole derivatives demonstrated their effectiveness against both gram-positive and gram-negative bacteria. The results indicated that compounds similar to this compound exhibited MICs ranging from 100 to 400 µg/ml against various bacterial strains, showcasing their potential as antimicrobial agents .
Case Study 2: Antitumor Activity
In vitro studies assessing the cytotoxicity of imidazo[2,1-b]thiazole derivatives revealed significant activity against several cancer cell lines. One particular derivative demonstrated an IC50 value indicating potent antiproliferative effects. This highlights the potential for developing new cancer therapies based on this compound structure .
Mechanism of Action
The mechanism of action of (E)-3-(2-chlorophenyl)-N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)acrylamide involves its interaction with specific molecular targets. In medicinal applications, it may bind to enzymes or receptors, inhibiting their activity and leading to therapeutic effects. The exact pathways and targets depend on the specific application and the biological context.
Comparison with Similar Compounds
Structural Analogues and Their Targets
Key Structural and Functional Differences
- Electron-Withdrawing Groups : The 2-chlorophenyl group in the target compound increases electron deficiency compared to methoxy (Sirtuin Modulator 2) or bromine (Compounds 126–128), altering redox properties and target interactions.
- Core Heterocycles : Replacing thiadiazole (Compounds 126–128) with imidazothiazole (target compound) modifies π-stacking and hydrogen-bonding capabilities, impacting target selectivity.
Biological Activity
(E)-3-(2-chlorophenyl)-N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)acrylamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article explores its biological activity, synthesis, mechanisms of action, and comparative analysis with related compounds.
The synthesis of this compound typically involves multi-step organic reactions. A common method includes the condensation of 2-chlorobenzaldehyde with 2-(imidazo[2,1-b]thiazol-6-yl)aniline in the presence of a base to form an imine intermediate. This is followed by a Wittig reaction with a suitable phosphonium ylide to yield the desired acrylamide.
Chemical Structure:
- IUPAC Name: (E)-3-(2-chlorophenyl)-N-(2-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)prop-2-enamide
- Molecular Formula: C20H14ClN3OS
Anticancer Properties
Research indicates that this compound exhibits promising anticancer activity. The compound's mechanism involves its interaction with specific molecular targets such as kinases and enzymes that are often dysregulated in cancerous cells. For instance, it has been shown to inhibit various receptor tyrosine kinases which play critical roles in tumor growth and metastasis .
Case Study:
A study evaluating the efficacy of this compound against breast cancer cell lines demonstrated that it significantly reduced cell viability in a dose-dependent manner. The IC50 values were reported to be in the micromolar range, indicating strong potential for further development as an anticancer agent.
Antimicrobial Activity
In addition to its anticancer properties, this compound has displayed notable antimicrobial activity. It has been tested against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values suggest that it possesses significant antibacterial properties .
Table 1: Antimicrobial Activity Data
| Compound | Bacterial Strain | MIC (µg/mL) |
|---|---|---|
| This compound | Staphylococcus aureus | 8 |
| This compound | Escherichia coli | 16 |
The biological activity of this compound is primarily attributed to its ability to bind to specific targets within cells. It may inhibit key enzymes involved in cellular proliferation and survival pathways, leading to apoptosis in cancer cells. Furthermore, its antimicrobial effects are likely due to disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial growth .
Comparative Analysis with Similar Compounds
The unique structure of this compound distinguishes it from other similar compounds. For instance:
| Compound | Structural Features | Biological Activity |
|---|---|---|
| (E)-3-(2-chlorophenyl)-N-(2-(imidazo[1,2-a]pyridin-6-yl)phenyl)acrylamide | Imidazo[1,2-a]pyridine moiety | Moderate anticancer activity |
| (E)-3-(2-chlorophenyl)-N-(2-(imidazo[1,2-a]pyrazin-6-yl)phenyl)acrylamide | Imidazo[1,2-a]pyrazine moiety | Lower antimicrobial activity |
Q & A
Q. What are the standard protocols for synthesizing (E)-3-(2-chlorophenyl)-N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)acrylamide, and how can reaction yields be optimized?
Synthesis typically involves multi-step reactions:
- Step 1 : Coupling of 2-chlorophenylacrylic acid derivatives with imidazo[2,1-b]thiazole-containing amines via amide bond formation.
- Step 2 : Use of polar solvents (e.g., dimethylformamide) and catalysts (e.g., triethylamine) to facilitate coupling .
- Optimization : Control temperature (0–25°C), pH (~7–8), and stoichiometric ratios to minimize side reactions. Recrystallization or column chromatography ensures purity (>95%) .
Q. Which spectroscopic techniques are critical for confirming the structural integrity of this compound?
- NMR : ¹H/¹³C NMR to verify stereochemistry (E-configuration) and substituent positions .
- Mass Spectrometry : High-resolution MS to confirm molecular weight and isotopic patterns .
- HPLC : Purity assessment (>98%) with UV detection at λ = 254 nm .
Q. What preliminary biological assays are recommended to evaluate its bioactivity?
- In vitro cytotoxicity : MTT assays against cancer cell lines (e.g., HeLa, MCF-7) .
- Enzyme inhibition : Kinase or protease inhibition assays to identify mechanistic targets .
- Antimicrobial screening : Broth microdilution assays against Gram-positive/negative bacteria .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to improve target specificity?
- Modifications : Introduce substituents at the 2-chlorophenyl or imidazo[2,1-b]thiazole moieties to alter electronic/steric effects.
- Assays : Compare IC₅₀ values across analogs in kinase panels (e.g., EGFR, VEGFR) to map pharmacophore requirements .
- Computational modeling : Molecular docking (AutoDock/Vina) to predict binding interactions with target proteins .
Q. How should researchers resolve contradictions in bioactivity data between in vitro and in vivo models?
- Pharmacokinetic profiling : Measure solubility, metabolic stability (CYP450 assays), and plasma protein binding .
- Formulation : Use nanocarriers (e.g., liposomes) to enhance bioavailability in rodent models .
- Dose optimization : Conduct dose-response studies to align in vitro efficacy with tolerable in vivo doses .
Q. What strategies mitigate challenges in regioselective functionalization during synthesis?
- Protecting groups : Temporarily block reactive sites (e.g., imidazole NH) during coupling steps .
- Catalyst screening : Test Pd-based catalysts for Suzuki-Miyaura cross-coupling to improve selectivity .
- Reaction monitoring : Use TLC or LC-MS to track intermediate formation and adjust conditions dynamically .
Q. How can computational tools predict off-target effects or toxicity early in development?
- ADMET prediction : Software like SwissADME or ProTox-II to estimate permeability, toxicity, and metabolic pathways .
- Transcriptomics : RNA-seq of treated cells to identify dysregulated pathways (e.g., apoptosis, inflammation) .
- Crystallography : Co-crystallize with target proteins to validate binding modes and avoid promiscuous interactions .
Data Contradiction Analysis
Q. How to address discrepancies in reported IC₅₀ values across studies?
- Standardization : Use identical assay conditions (e.g., cell density, incubation time) .
- Control compounds : Include reference inhibitors (e.g., staurosporine) to calibrate inter-lab variability .
- Statistical validation : Apply ANOVA or non-parametric tests to confirm significance (p < 0.05) .
Q. What experimental controls are essential when observing unexpected metabolic instability?
- Microsomal stability assays : Test liver microsomes (human/rodent) with NADPH cofactors to identify metabolic hotspots .
- Isotope labeling : Use ¹⁴C-labeled analogs to trace metabolite formation via LC-MS .
- CYP inhibition assays : Identify enzymes responsible for rapid clearance (e.g., CYP3A4) .
Methodological Recommendations
Q. What in vivo models are most suitable for evaluating therapeutic potential?
- Xenograft models : Implant human tumor cells (e.g., HCT-116) in immunocompromised mice for efficacy testing .
- Toxicology : Monitor liver/kidney function (ALT, creatinine) in repeated-dose studies .
- PK/PD modeling : Use WinNonlin to correlate plasma concentrations with tumor regression .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
